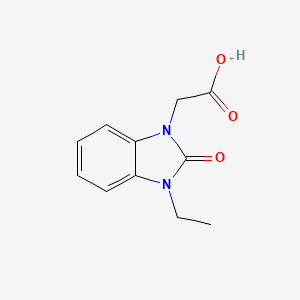

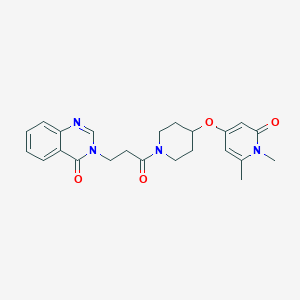

![molecular formula C9H9ClN2O2 B2878447 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2375271-46-6](/img/structure/B2878447.png)

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . This structure is crucial for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation of 2-aminopyridines with α-bromoketones .Applications De Recherche Scientifique

Synthesis and Biological Activity

Anti-inflammatory and Analgesic Properties : Research on heterocyclic compounds, including those related to 3-Methylimidazo[1,2-a]pyridine derivatives, has demonstrated their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This includes the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through reactions involving 2-aminopyridines and ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).

Pharmacological Testing : Similar compounds, such as 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, were synthesized and pharmacologically tested to evaluate their anti-inflammatory and analgesic activity, along with their ulcerogenic action on the gastrointestinal tract. Among these, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid showed significant activity (Di Chiacchio et al., 1998).

Catalytic Synthesis Approaches : The synthesis of 3-aminoimidazo[1,2-a]pyridines was achieved with good to excellent yields using the ionic liquid 1-butyl-3-methylimidazolium bromide as a catalyst. This method features a simple workup process, and the ionic liquid can be easily separated from the product and reused, indicating a greener synthesis approach (Shaabani et al., 2006).

Combinatorial Chemistry for New Materials : A study introduced a simple one-pot procedure for the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. This approach uses cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes in ethanol, demonstrating the versatility of imidazo[1,2-a]pyridines in combinatorial chemistry for creating compounds of interest in medicinal and biological sciences (Marandi, 2018).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues have been used as antituberculosis agents .

Pharmacokinetics

It’s known that q203, a compound in the same class, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb .

Orientations Futures

Propriétés

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGGUJLMRCVXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)

amino]-1-ethanol](/img/structure/B2878374.png)

![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)

![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)